molecular formula C7H10N2O3 B12885127 N-Methoxy-N,4-dimethylisoxazole-3-carboxamide

N-Methoxy-N,4-dimethylisoxazole-3-carboxamide

Cat. No.: B12885127
M. Wt: 170.17 g/mol
InChI Key: NJPOKUMPLFVPIU-UHFFFAOYSA-N
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Description

N-Methoxy-N,4-dimethylisoxazole-3-carboxamide is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N,4-dimethylisoxazole-3-carboxamide typically involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes. This reaction is often catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and minimize waste. The use of continuous flow reactors and green chemistry principles are becoming more common to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N,4-dimethylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted isoxazole derivatives .

Scientific Research Applications

N-Methoxy-N,4-dimethylisoxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methoxy-N,4-dimethylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Methoxy-N,3-dimethylisoxazole-4-carboxamide
  • 3,4,5-Trisubstituted isoxazoles
  • 4,5-Dihydroisoxazoles

Uniqueness

N-Methoxy-N,4-dimethylisoxazole-3-carboxamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

N-methoxy-N,4-dimethyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C7H10N2O3/c1-5-4-12-8-6(5)7(10)9(2)11-3/h4H,1-3H3

InChI Key

NJPOKUMPLFVPIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CON=C1C(=O)N(C)OC

Origin of Product

United States

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